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Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key
regulator of mitosis. It is a prodrug that is rapidly converted in plasma to its active metabolite,
Barasertib-hQPA (AZD2811).[1][2][3] Inhibition of Aurora B kinase disrupts chromosome
segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in proliferating
cancer cells.[3][4] Preclinical and clinical studies have demonstrated the anti-tumor efficacy of
Barasertib in various cancer models, often administered via continuous intravenous infusion to
maintain therapeutic concentrations.[1][5][6]

These application notes provide detailed protocols for the preparation of Barasertib for
continuous intravenous infusion studies in a research setting. The information is collated from
published literature and established methodologies for similar small molecule kinase inhibitors.

Mechanism of Action: Aurora B Kinase Inhibition

Barasertib, through its active metabolite Barasertib-hQPA, exerts its anti-tumor effects by
inhibiting the catalytic activity of Aurora B kinase. This kinase is a critical component of the
chromosomal passenger complex (CPC), which ensures the correct attachment of
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microtubules to kinetochores during mitosis. Inhibition of Aurora B leads to a cascade of events
including failed cytokinesis, endoreduplication, and apoptosis.
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Caption: Aurora B kinase signaling pathway and the inhibitory action of Barasertib-hQPA.
Quantitative Data Summary
The following tables summarize key quantitative data for Barasertib and its active metabolite.

Table 1: In Vitro Potency of Barasertib-hQPA
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Selectivity vs.

Target ICs0 (NM) Reference
Aurora A

Aurora B Kinase 0.37 ~3700-fold [2]

Aurora A Kinase 1369 - [3]

Table 2: Preclinical and Clinical Dosing for Continuous Infusion

. Dosing Infusion
Study Type  Species . Total Dose . Reference
Regimen Duration
150
Preclinical Mouse mg/kg/day Not specified 48 hours [7]
(s.c.)
Clinical Dose
Human ] 150 mg 48 hours [6]
(Phase 1) escalation
Clinical
Human 1200 mg 1200 mg 7 days [6]
(Phase I/11)

Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Barasertib

This protocol describes the preparation of a high-concentration stock solution of Barasertib,
which can be used for further dilution into the final infusion solution.

Materials:

Barasertib powder (free acid or dihydrochloride salt)

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Sterile, conical polypropylene tubes (e.g., 1.5 mL, 15 mL)

Calibrated analytical balance
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e \ortex mixer

» Pipettes and sterile, filtered pipette tips

Procedure:

Aseptically weigh the desired amount of Barasertib powder in a sterile microcentrifuge tube.

e Add the required volume of sterile DMSO to achieve a stock solution concentration of 10-50
mg/mL.

» Vortex the solution until the Barasertib is completely dissolved. Gentle warming in a 37°C
water bath may aid dissolution.

 Visually inspect the solution to ensure there are no particulates.
 Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles.

» Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-
term storage (up to 6 months).

Protocol 2: Preparation of a Sterile Barasertib Solution
for Continuous Intravenous Infusion

This protocol provides a method for preparing a sterile Barasertib solution suitable for
continuous intravenous infusion in preclinical models, such as mice, using an osmotic pump or
infusion pump. Note: This formulation is based on common vehicles for poorly soluble small
molecules and should be validated for stability and compatibility before use.[8]

Materials:

Barasertib stock solution (from Protocol 1)

Sterile N,N-Dimethylacetamide (DMA)

Sterile Propylene glycol (PG)

Sterile Polyethylene Glycol 400 (PEG-400)
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» Sterile Water for Injection (WFI) or 0.9% Sodium Chloride Injection, USP

o Sterile, 0.22 um syringe filters (e.g., PVDF or PES)

» Sterile syringes and needles

» Sterile, empty glass vials or infusion bags

e Laminar flow hood or biological safety cabinet

Workflow for Sterile Infusion Solution Preparation:
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Caption: Experimental workflow for preparing a sterile Barasertib infusion solution.
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Procedure:

¢ Vehicle Preparation: In a sterile vial within a laminar flow hood, prepare the vehicle by
combining the organic solvents. For example, for a vehicle composed of 20% DMA, 40%
PG, and 40% PEG-400, combine the required volumes of each sterile component.

e Drug Solubilization: Add the calculated volume of the Barasertib stock solution to the
prepared vehicle. Vortex gently to mix thoroughly.

e Aqueous Dilution: Slowly add the sterile agueous component (e.g., 0.9% Sodium Chloride)
to the drug-vehicle mixture while gently swirling. The final concentration of the organic
solvents should be kept as low as possible while maintaining drug solubility. A common final
concentration of the vehicle in the total solution is 10-20%.

 Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 um syringe
filter to the syringe and filter the solution into a sterile, empty vial or the infusion device (e.g.,
osmotic pump reservoir). This step removes any potential microbial contamination.

e Quality Control: Visually inspect the final solution for any particulates or precipitation. If
possible, verify the concentration of Barasertib in the final solution using a suitable analytical
method (e.g., HPLC).

o Loading the Infusion Device: Aseptically load the sterile Barasertib solution into the infusion
pumps or osmotic minipumps according to the manufacturer's instructions.

Example Calculation for a 1 mg/mL Infusion Solution:

To prepare 10 mL of a 1 mg/mL Barasertib infusion solution with a final vehicle concentration of
10%:

e Prepare 1 mL of the vehicle (200 uL DMA, 400 uL PG, 400 uL PEG-400).

e Add 200 pL of a 50 mg/mL Barasertib stock solution in DMSO to the vehicle (This provides
10 mg of Barasertib).

e Slowly add 8.8 mL of sterile 0.9% Sodium Chloride to the mixture.
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e The final volume will be 10 mL with a Barasertib concentration of 1 mg/mL. The final solvent
composition will be approximately 2% DMA, 4% PG, 4% PEG-400, and 2% DMSO.

Stability Considerations

The stability of the final Barasertib infusion solution is critical for continuous infusion studies. It
iIs recommended to perform a stability study under the intended experimental conditions (e.g.,
temperature, light exposure) for the duration of the infusion. The active metabolite, Barasertib-
hQPA, has been reported to be stable for over 72 days at pH 7.4. However, the stability of the
prodrug, Barasertib, in the final infusion vehicle should be confirmed.

Safety Precautions

Barasertib is a potent cytotoxic agent. Appropriate personal protective equipment (PPE),
including gloves, lab coat, and safety glasses, should be worn at all times when handling the
compound. All preparation of sterile solutions should be performed in a certified laminar flow
hood or biological safety cabinet to ensure both operator safety and product sterility. Dispose of
all waste in accordance with institutional guidelines for cytotoxic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1628234#preparing-barasertib-for-
continuous-intravenous-infusion-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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